CYP3A4 Inhibition Liability: 4-Acetyl Derivative vs. Reference Inhibitor Ketoconazole
The target compound exhibits an AC50 of 7.94 µM (7943.28 nM) in a CYP3A4 panel assay [1]. This value indicates low to moderate CYP3A4 inhibitory potential, which is substantially weaker than the potent CYP3A4 inhibitor ketoconazole (IC50 ≈ 0.01 µM) [2]. For procurement, this suggests that the 4-acetyl chromeno-thiazole benzamide carries a reduced risk of CYP3A4-mediated drug-drug interactions relative to strong CYP3A4 inhibitors, though its liability is not negligible.
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | AC50 = 7.94 µM |
| Comparator Or Baseline | Ketoconazole IC50 ≈ 0.01 µM |
| Quantified Difference | ~794-fold lower potency vs. ketoconazole |
| Conditions | Cytochrome P450 panel assay with activity outcomes (ChEMBL/PubChem BioAssay) |
Why This Matters
A lower CYP3A4 inhibition profile reduces the probability of metabolic drug interactions, which is critical for selecting compounds intended for in vivo studies or combination therapies.
- [1] TargetMine. Activity Report for Compound CHEMBL1438371: CYP3A4 Panel AC50 = 7943.28 nM. Data sourced from ChEMBL. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157019629 View Source
- [2] Greenblatt DJ, et al. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P450 3A and 2C9. Br J Clin Pharmacol. 1998;45(6):595-599. (Cited for reference CYP3A4 IC50 value) View Source
